(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
Description
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold (CAS: 852445-83-1, molecular formula: C₂₇H₃₆AuClN₂) is a gold(I) complex featuring a bulky N-heterocyclic carbene (NHC) ligand. The ligand, derived from 1,3-bis(2,6-diisopropylphenyl)imidazolium, provides exceptional steric shielding and electronic stabilization to the gold center, making the compound highly stable and effective in catalytic applications . This complex is widely employed in homogeneous catalysis, including alkyne activation , cycloisomerization reactions , and cooperative catalysis with alkynylboron reagents . Its synthesis typically involves reacting the imidazolium salt precursor with a gold(I) source, such as AuCl(SMe₂), under inert conditions .
Key properties:
- Melting Point: Not explicitly reported, but analogous NHC-Au-Cl complexes exhibit melting points between 207–230°C .
- Spectroscopic Data: Characteristic υ(CN) stretches in IR (~1400 cm⁻¹) and carbene carbon signals at ~191 ppm in ¹³C NMR .
- Catalytic Efficiency: High yields (85–93%) in alkyne functionalization and cyclopropenyl sulfonamide transformations .
Properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJQLSINQGKZAW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36AuClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693479 | |
| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852445-83-1 | |
| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold typically involves the following steps:
Preparation of the NHC Ligand: The NHC ligand is synthesized by reacting 2,6-diisopropylaniline with glyoxal to form the corresponding imidazolium salt.
Formation of the Gold Complex: The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide to generate the free carbene. This free carbene is subsequently reacted with a gold(I) chloride precursor (e.g., chloro(dimethyl sulfide)gold(I)) to form the desired gold complex.
The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent control of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines, amines, or other halides.
Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, especially in cross-coupling reactions.
Transmetalation: This reaction involves the transfer of a ligand from one metal to another, often used in catalysis.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as phosphines or amines in solvents like dichloromethane or toluene.
Oxidative Addition: Often requires oxidants such as iodine or bromine.
Transmetalation: Commonly involves organometallic reagents like organozinc or organostannane compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of gold complexes with different ligands, while oxidative addition can produce gold(III) species.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold is widely used as a catalyst in organic synthesis. It is particularly effective in:
Hydroamination: Adding amines to alkenes or alkynes.
Hydroarylation: Adding aromatic compounds to alkenes or alkynes.
Cross-Coupling Reactions: Forming carbon-carbon bonds.
Biology and Medicine
In biology and medicine, gold complexes have shown promise as therapeutic agents. This compound, due to its stability and reactivity, is being explored for:
Anticancer Activity: Gold complexes can inhibit enzymes like thioredoxin reductase, which is overexpressed in cancer cells.
Antimicrobial Properties: Effective against various bacterial and fungal strains.
Industry
In industry, this compound is used in:
Material Science: As a precursor for gold nanoparticles.
Electronics: In the fabrication of conductive materials.
Mechanism of Action
The mechanism by which (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold atom facilitates the activation of substrates through coordination and subsequent reaction steps. In biological systems, the gold center can interact with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Chloro-NHC-Gold(I) Complexes
The catalytic and physicochemical properties of NHC-Au-Cl complexes are heavily influenced by ligand substituents. Below is a comparison with key analogues:
Table 1: Structural and Physicochemical Comparison
Comparison with Other Metal-NHC Complexes
The target compound’s performance can be contextualized against NHC complexes of other metals:
Table 2: Gibbs Free Energies of Hydrogen (GH) for NHC-Metal Complexes
Key Insights :
- Gold vs. Silver/Copper : The lower GH of NHC-Au-Cl (-1.23 eV) correlates with its superior ability to activate alkynes and allenes compared to Ag or Cu analogues .
- Palladium Contrast : NHC-Pd’s positive GH aligns with its role in oxidative transformations, contrasting with gold’s electrophilic π-activation .
Catalytic Performance in Representative Reactions
Table 3: Catalytic Efficiency in Acetylene Semihydrogenation and Alkyne Functionalization
*No product formed with reagents 11, 12, 13, 18, 19 under standard conditions.
Critical Analysis :
- Substrate Specificity : The target compound excels in alkyne and cyclopropenyl activation but fails in thiophene alkynylation, highlighting ligand-dependent reactivity .
- Synergistic Effects : Cooperative catalysis with AgBF₄ enhances activity in cyclopropenyl transformations by generating cationic Au species .
Biological Activity
The compound (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold, often referred to as a gold(I) N-heterocyclic carbene (NHC) complex, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biomolecules, and potential applications in drug resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of gold(I) complexes. For instance, research indicates that these complexes exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- In Vitro Studies : The compound demonstrated strong inhibitory effects on drug-resistant cancer cell lines, outperforming traditional chemotherapeutics such as cisplatin . The mechanism involves the reduction of gold(III) species to gold(I), which then interacts with cellular thiols like glutathione (GSH), leading to the formation of stable GSH-gold adducts that exhibit biological activity .
- Mechanism of Action : The reduction of gold(III) complexes in the presence of GSH suggests a prodrug behavior where the active form is generated intracellularly. This transformation enhances its bioavailability and therapeutic efficacy against resistant tumors .
Interaction with Biomolecules
The interaction of this compound with biomolecules is critical for its biological activity:
- Protein Binding : Studies indicate that the complex can bind to proteins in the cellular environment, affecting their function and potentially leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS production significantly in cancer cells compared to controls. This oxidative stress can trigger cell death pathways, making it a promising candidate for further development in cancer therapy .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
